molecular formula C7H12N2OS B13252731 Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine

Cat. No.: B13252731
M. Wt: 172.25 g/mol
InChI Key: SFKSMQGHHDIZCG-UHFFFAOYSA-N
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Description

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is a heterocyclic compound featuring a 1,2-thiazole core substituted with a methoxy group at the 3-position and an ethylamine-linked methyl group at the 5-position. The 1,2-thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2OS/c1-3-8-5-6-4-7(10-2)9-11-6/h4,8H,3,5H2,1-2H3

InChI Key

SFKSMQGHHDIZCG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NS1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiazole derivative with an appropriate alkylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .

Comparison with Similar Compounds

(a) 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

  • Structure : Replaces the ethylamine group with a pyrazole-4-amine moiety.
  • Properties: Molecular formula C₈H₁₀N₄OS, molecular weight 210.24.
  • Applications : Used in kinase inhibitor research due to its dual heterocyclic system .

(b) (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide

  • Structure : Substitutes the ethylamine group with a sulfonamide functional group.
  • Properties : Molecular formula C₅H₈N₂O₃S₂, molecular weight 208.3. The sulfonamide group enhances acidity (pKa ~10) and bioavailability.
  • Applications : Acts as a versatile scaffold in protease inhibitor design .

(c) [(3-Ethylisoxazol-5-yl)methyl]amine

  • Structure : Replaces the 1,2-thiazole ring with a 1,2-oxazole (isoxazole) ring.
  • Properties : Molecular formula C₆H₁₀N₂O. The oxygen atom in isoxazole reduces electron density compared to sulfur in thiazole, altering reactivity in electrophilic substitution.
  • Applications : Explored in agrochemicals for its metabolic stability .

Functional Group Variations

(a) Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate

  • Structure: Contains a 1,2,4-thiadiazole ring with an ethoxycarbonylamino group and ester side chain.
  • Properties : Molecular formula C₈H₁₁N₃O₃S. The thiadiazole ring increases thermal stability, while the ester group facilitates prodrug strategies.
  • Applications : Intermediate in antibacterial agent synthesis .

(b) 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

  • Structure : Features a 1,2,4-triazole ring with ethyl and methyl substituents.
  • Properties : Molecular formula C₇H₁₃N₅. The triazole ring enhances metal coordination capacity, useful in catalysis.
  • Applications : Ligand in transition-metal complexes for asymmetric synthesis .

Biological Activity

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides an overview of the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that thiazole derivatives can inhibit the growth of bacteria such as E. coli and Streptococcus pyogenes at concentrations as low as 31.25 μg/mL, demonstrating inhibition zones significantly larger than those produced by standard antibiotics like ofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Inhibition Zone (mm)
This compoundE. coli31.2516–18
2-Amino-1,3,4-thiadiazoleStreptococcus pyogenes31.2516–18
OfloxacinControl62.5-

Antifungal Properties

This compound has also been studied for its antifungal potential. The thiazole moiety is known to enhance the compound's ability to disrupt fungal cell membranes and metabolic pathways.

Anticancer Activity

The compound is being investigated for its anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation:

  • Mechanism of Action : this compound may inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced growth rates in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

In studies involving various cancer cell lines such as HepG2 (liver) and MDA-MB-231 (breast), this compound demonstrated significant cytotoxicity:

Cell LineIC50 Value (μM)Mechanism of Action
HepG27.2Inhibition of DNA synthesis
MDA-MB-2319.98Induction of apoptosis via caspase activation

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